molecular formula C23H38N7O17P3S B108066 Acetyl coenzyme A CAS No. 66874-07-5

Acetyl coenzyme A

Cat. No.: B108066
CAS No.: 66874-07-5
M. Wt: 809.6 g/mol
InChI Key: ZSLZBFCDCINBPY-ZSJPKINUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Coenzyme A (Acetyl-CoA) is a fundamental, ubiquitous metabolite that serves as a critical hub in cellular metabolism, intersecting pathways for carbohydrates, lipids, and proteins . Its primary function is to deliver the acetyl group to the citric acid cycle (Krebs cycle), where it is oxidized for energy production, generating up to 11 ATP and one GTP per acetyl group . The molecular structure consists of an acetyl group linked via a high-energy thioester bond to the sulfhydryl group of coenzyme A . This thioester linkage is highly reactive, with a hydrolysis energy of -31.5 kJ/mol, making it an effective carrier of acetyl groups . In the research context, Acetyl-CoA is indispensable for studying anabolic processes. It is the essential two-carbon building block for the biosynthesis of fatty acids and isoprenoids, including cholesterol and coenzyme Q . Furthermore, Acetyl-CoA is the sole donor of acetyl groups for protein post-translational modifications, most notably histone acetylation, which serves as a key regulatory mechanism linking cellular metabolic state to gene expression . Fluctuations in nucleocytosolic Acetyl-CoA levels directly influence histone acetylation, thereby modulating the expression of growth genes . As such, this metabolite is a key sentinel for studying the regulation of cell metabolism, growth, and survival decisions . Researchers also utilize Acetyl-CoA to investigate inborn errors of metabolism and its role in metabolic diseases .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLZBFCDCINBPY-ZSJPKINUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992686
Record name Acetyl CoA
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Molecular Weight

809.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72-89-9
Record name Acetyl CoA
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Record name Acetyl coenzyme A
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Record name Acetyl CoA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-acetylcoenzyme A
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Record name ACETYL COENZYME A
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Record name Acetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Types of Reactions

Acetyl coenzyme A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

Major products formed from reactions involving this compound include:

Scientific Research Applications

Metabolic Pathways

Energy Production

  • Acetyl-CoA is crucial in the tricarboxylic acid (TCA) cycle , where it is oxidized to produce ATP, NADH, and FADH2. This process is fundamental for cellular respiration in both eukaryotic and prokaryotic organisms.

Biosynthesis

  • It serves as a building block for the synthesis of fatty acids, cholesterol, and other lipids. The conversion of acetyl-CoA into fatty acids occurs through the action of fatty acid synthase complexes.

Industrial Biotechnology

Biofuel Production

  • Acetyl-CoA is a precursor for the biosynthesis of biofuels. Engineered strains of Saccharomyces cerevisiae have been developed to enhance acetyl-CoA production, facilitating the conversion of biomass into ethanol and other biofuels .

Chemical Synthesis

  • In industrial settings, acetyl-CoA is utilized in the production of various chemicals, including:
    • Acetic acid : Used in the manufacture of plastics and synthetic fibers.
    • Fragrances and flavorings : Acetyl-CoA derivatives are employed in producing esters that contribute to aroma and taste.

Medical Applications

Cancer Metabolism

  • Acetyl-CoA plays a role in cancer cell metabolism by influencing lipid synthesis and signaling pathways associated with cell growth. Research indicates that targeting acetyl-CoA metabolism may provide therapeutic avenues for cancer treatment .

Neurodegenerative Diseases

  • Alterations in acetyl-CoA levels have been linked to neurodegenerative diseases. Studies suggest that enhancing acetyl-CoA availability could mitigate symptoms associated with conditions like Alzheimer’s disease by supporting neuronal metabolism .

Agricultural Biotechnology

Plant Metabolism

  • In plants, acetyl-CoA is essential for fatty acid biosynthesis and secondary metabolite production. Genetic modifications to enhance acetyl-CoA synthesis pathways can improve crop resilience and yield . For instance, studies on Arabidopsis thaliana demonstrate that disruptions in acetyl-CoA synthetase genes significantly affect fatty acid incorporation from exogenous sources .

Case Study 1: Engineering Yeast for Biofuel Production

Research conducted on S. cerevisiae demonstrated the successful integration of pyruvate dehydrogenase from Enterococcus faecalis, which enhanced cytosolic acetyl-CoA production. This modification allowed yeast to utilize alternative substrates for biofuel production more efficiently .

Case Study 2: Acetylation Mechanisms in Mitochondria

Recent studies have shown that acetyl-CoA influences lysine acylation in mitochondrial proteins, impacting metabolic regulation. The proximity of CoA-binding sites enhances acylation likelihood, suggesting a mechanism by which acetyl-CoA modulates protein function within mitochondria .

Data Tables

Application AreaSpecific Use CaseKey Findings
Energy ProductionTCA CycleCentral role in ATP generation through oxidative phosphorylation
Industrial BiotechnologyBiofuel ProductionEnhanced yeast strains produce higher ethanol yields
Medical ApplicationsCancer TherapyTargeting acetyl-CoA metabolism shows potential therapeutic effects
Agricultural BiotechnologyCrop ImprovementGenetic modifications improve fatty acid synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetyl-CoA belongs to a family of acyl-CoA thioesters, which share a CoA backbone but differ in their acyl groups. Below is a comparative analysis of Acetyl-CoA with structurally or functionally related compounds:

Table 1: Key Properties of Acetyl-CoA and Related Acyl-CoA Derivatives

Compound Molecular Weight (kDa) Key Enzymes Biological Role Activity/Regulation Notes
Acetyl-CoA ~0.809 (free form) Acetyl-CoA synthetase (ACS), PDH TCA cycle entry, fatty acid synthesis High activity in ACS (35.4 U/mg)
Malonyl-CoA ~0.853 Acetyl-CoA carboxylase (ACC) Fatty acid elongation, polyketide synthesis Partners with Acetyl-CoA in biosynthesis
Succinyl-CoA ~0.867 Succinyl-CoA synthetase TCA cycle intermediate, heme synthesis Substrate for ketoglutarate dehydrogenase
Butyryl-CoA ~0.877 Butyryl-CoA synthetase Short-chain fatty acid metabolism Low activity (0.1 U/mg) in synthetase
Propionyl-CoA ~0.823 Propionyl-CoA carboxylase Odd-chain fatty acid oxidation Precursor for methylmalonyl-CoA
Acetoacetyl-CoA ~0.895 Thiolase Ketogenesis, cholesterol synthesis Interferes with Acetyl-CoA assays

Malonyl-CoA

Malonyl-CoA, synthesized by carboxylation of Acetyl-CoA via ACC, is essential for fatty acid elongation and polyketide biosynthesis . Unlike Acetyl-CoA, which promotes catabolism, Malonyl-CoA inhibits carnitine palmitoyltransferase-1 (CPT-1), thereby regulating mitochondrial fatty acid uptake . Their partnership in lipid metabolism highlights complementary roles: Acetyl-CoA initiates synthesis, while Malonyl-CoA extends carbon chains.

Succinyl-CoA

A TCA cycle intermediate, Succinyl-CoA links carbohydrate and amino acid metabolism. It is generated from α-ketoglutarate dehydrogenase activity and serves as a substrate for heme biosynthesis .

Butyryl-CoA and Propionyl-CoA

Butyryl-CoA and Propionyl-CoA are short-chain acyl-CoAs involved in microbial fermentation and gut metabolism. Butyryl-CoA synthetase exhibits significantly lower activity (0.1 U/mg) compared to Acetyl-CoA synthetase (35.4 U/mg), reflecting substrate specificity . Propionyl-CoA is a key intermediate in odd-chain fatty acid oxidation and valine catabolism, requiring vitamin B12-dependent enzymes for further processing .

Acetoacetyl-CoA

Acetoacetyl-CoA is a ketogenesis precursor and a substrate for thiolase. Its structural similarity to Acetyl-CoA can lead to assay interference; contaminants like thiolase in malate dehydrogenase preparations may overestimate Acetyl-CoA levels .

Enzyme-Bound Intermediates (e.g., Acetyl-TPP)

2-Acetylthiamin pyrophosphate (Acetyl-TPP) is a transient intermediate in pyruvate dehydrogenase reactions. Unlike free Acetyl-CoA, Acetyl-TPP remains enzyme-bound, facilitating direct transfer to CoA without cytosolic diffusion .

Mechanistic and Functional Distinctions

  • Catalytic Efficiency : Acetyl-CoA synthetase exhibits higher activity (19.5–35.4 U/mg) compared to butyryl- and propionyl-CoA synthetases, reflecting evolutionary optimization for central metabolism .
  • Regulatory Roles : Acetyl-CoA activates pyruvate carboxylase, while Succinyl-CoA inhibits histone deacetylases (HDACs), showcasing divergent regulatory impacts .
  • Species and Tissue Variability: Human bladder cytosol shows polymorphic N-acetyltransferase (NAT) activity dependent on Acetyl-CoA, with rapid acetylators exhibiting 10-fold higher activation of carcinogenic arylamines compared to slow acetylators .

Research Challenges and Contradictions

  • Molecular Weight Discrepancies : Early studies estimated Acetyl-CoA synthetase at 60–80 kDa, but sedimentation equilibrium experiments revised this to 31–34 kDa, suggesting prior observations captured aggregated forms .
  • Assay Limitations : Contaminants like thiolase in malate dehydrogenase preparations can overestimate Acetyl-CoA, necessitating validation with citrate synthase-based methods .

Q & A

Q. Basic Research Focus

  • Methodological Approach :
    • Isotopic Labeling : Use 13C^{13}\text{C}-acetate tracing coupled with mass spectrometry (LC-MS) to track acetyl-CoA pools in mitochondria, cytosol, and peroxisomes .
    • Subcellular Fractionation : Isolate organelles (e.g., via differential centrifugation) and quantify acetyl-CoA using enzymatic assays (e.g., ACS activity coupled to NADH production) .
    • Fluorescent Probes : Employ genetically encoded biosensors (e.g., ATeam) for real-time monitoring in live cells .
  • Validation : Cross-validate with immunoblotting for compartment markers (e.g., PTS1 for peroxisomes) and control for cross-contamination .

How can researchers distinguish between acetyl-CoA synthase (ACS) and 4-coumarate:CoA ligase (4CL) family members when annotating adenylate-forming enzymes in plant genomes?

Q. Basic Research Focus

  • Methodological Approach :
    • Bioinformatics : Identify conserved motifs (e.g., Box I/II domains in ACS vs. AMP-binding domains in 4CL) and peroxisome-targeting signals (PTS1) .
    • Recombinant Expression : Clone candidate genes (e.g., PtrACS1/PtrACS2) and test substrate specificity (e.g., sodium acetate for ACS vs. 4-coumarate for 4CL) .
    • Enzyme Assays : Measure kinetic parameters (KmK_m, VmaxV_{max}) using spectrophotometric methods (e.g., hydroxamate formation for ACS) .

Q. Example Data :

EnzymeSubstrateKmK_m (mM)VmaxV_{max} (μM·min1^{-1}·mg1^{-1})
PtrACS1Acetate0.25698.85
PtrACS2Acetate0.72245.96
Source: Enzymatic characterization of PtrACS1/PtrACS2

What strategies are effective in reconciling contradictory kinetic data (e.g., KmK_mKm​, VmaxV_{max}Vmax​) reported for homologous ACS enzymes across species or tissues?

Q. Advanced Research Focus

  • Methodological Approach :
    • Standardized Assay Conditions : Control pH (optimal range: 7.5–8.0) and temperature (25–40°C), as ACS activity is sensitive to both .
    • Internal Controls : Use reference enzymes (e.g., citrate synthase) to normalize activity measurements .
    • Structural Analysis : Compare protein structures (e.g., via homology modeling) to identify residue variations affecting substrate binding .

Q. Case Study :

  • PtrACS1 and PtrACS2 from Populus trichocarpa show divergent KmK_m values (0.25 vs. 0.72 mM), likely due to differences in active-site accessibility .

What experimental designs are optimal for investigating spatial regulation of acetyl-CoA synthesis, particularly in organelles like peroxisomes versus mitochondria?

Q. Advanced Research Focus

  • Methodological Approach :
    • Localization Tags : Fuse ACS enzymes with organelle-specific tags (e.g., PTS1 for peroxisomes, mitochondrial targeting sequences) and track via confocal microscopy .
    • Compartment-Specific Inhibitors : Use RNAi knockdown in organelles (e.g., peroxisome-targeted shRNA) to assess acetyl-CoA dependency .
    • Metabolic Flux Analysis : Combine 13C^{13}\text{C}-glucose labeling with computational modeling to map acetyl-CoA trafficking .

Q. Key Finding :

  • PtrACS1/PtrACS2 contain PTS1 sequences, directing them to peroxisomes for lipid metabolism .

How should researchers approach functional validation of acetyl-CoA metabolic enzymes in disease models (e.g., neurodegenerative diseases), and what readouts are most informative?

Q. Advanced Research Focus

  • Methodological Approach :
    • Genetic Models : Generate knockout mice (e.g., ACAT1/^{-/-}) to study acetyl-CoA’s role in amyloid-β clearance .
    • Pharmacological Inhibition : Treat with ACS inhibitors (e.g., triacsin C) and monitor lipid profiles via GC-MS .
    • Cognitive Assays : Pair metabolic data with behavioral tests (e.g., Morris water maze) in Alzheimer’s models .

Q. Example Study :

  • ACAT1 inhibition reduced amyloidopathy and restored cognitive deficits in AD mice, highlighting acetyl-CoA’s role in neuronal lipid homeostasis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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